(5Z)-5-({5-Bromo-2-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-({5-Bromo-2-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a brominated aromatic ring, a methoxy group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-Bromo-2-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions The process begins with the bromination of 2-[(4-methylphenyl)methoxy]benzene, followed by the formation of the imidazolidinone core through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({5-Bromo-2-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidinone core to its corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({5-Bromo-2-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it a valuable lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-5-({5-Bromo-2-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The brominated aromatic ring and the imidazolidinone core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The sulfanylidene group may also contribute to the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Fluvastatin: A statin drug with a different core structure but similar functional groups.
Uniqueness
(5Z)-5-({5-Bromo-2-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a brominated aromatic ring, a methoxy group, and an imidazolidinone core. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Properties
Molecular Formula |
C20H19BrN2O2S |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H19BrN2O2S/c1-3-23-19(24)17(22-20(23)26)11-15-10-16(21)8-9-18(15)25-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,22,26)/b17-11- |
InChI Key |
XDZPNIHNAJGCBB-BOPFTXTBSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)NC1=S |
Origin of Product |
United States |
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